2-(3,3,3-Trifluoro-2-oxopropyl)cyclohexanone
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Overview
Description
2-(3,3,3-Trifluoro-2-oxopropyl)cyclohexanone is a fluorinated organic compound with the molecular formula C9H11F3O2 and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexanone ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoro-2-oxopropyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoro-2-oxopropyl)cyclohexanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Scientific Research Applications
2-(3,3,3-Trifluoro-2-oxopropyl)cyclohexanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoro-2-oxopropyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone: This compound shares the trifluoromethyl group but differs in its core structure, which is a quinazolinone ring.
2-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Another similar compound, which features a pyridinium ring instead of a cyclohexanone ring.
Uniqueness
2-(3,3,3-Trifluoro-2-oxopropyl)cyclohexanone is unique due to its cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it a versatile intermediate in various synthetic applications, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H11F3O2 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(3,3,3-trifluoro-2-oxopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13/h6H,1-5H2 |
InChI Key |
RLAFHUJABBWGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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